molecular formula C11H7BrFNO3 B564796 Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 1133115-48-6

Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B564796
CAS No.: 1133115-48-6
M. Wt: 300.083
InChI Key: VSCVZLBQUCUVBY-UHFFFAOYSA-N
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Description

    Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: is a chemical compound with a complex structure that combines a quinoline ring system with various functional groups.

  • Quinolines are heterocyclic aromatic compounds that have diverse applications in chemistry, biology, and medicine.
  • Preparation Methods

  • Chemical Reactions Analysis

      Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate: can undergo various chemical reactions due to its functional groups.

    • Some common reactions include oxidation, reduction, and substitution reactions.
    • Reagents and conditions used in these reactions depend on the specific transformation desired.
    • Major products formed from these reactions may include derivatives of quinolines or other related compounds.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate exerts its effects would require further research.
    • indole derivatives often interact with specific molecular targets or pathways within cells.
    • These interactions can influence cellular processes such as gene expression, enzyme activity, or signal transduction.
  • Comparison with Similar Compounds

    • While I couldn’t find direct information on similar compounds to Methyl 8-bromo-5-fluoro-4-hydroxyquinoline-2-carboxylate , it’s essential to compare its properties and applications with other indole derivatives.
    • Researchers often study related compounds to understand their unique features and potential advantages.

    Properties

    IUPAC Name

    methyl 8-bromo-5-fluoro-4-oxo-1H-quinoline-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H7BrFNO3/c1-17-11(16)7-4-8(15)9-6(13)3-2-5(12)10(9)14-7/h2-4H,1H3,(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VSCVZLBQUCUVBY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H7BrFNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00674821
    Record name Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00674821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    300.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1133115-48-6
    Record name Methyl 8-bromo-5-fluoro-4-hydroxy-2-quinolinecarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1133115-48-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methyl 8-bromo-5-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00674821
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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